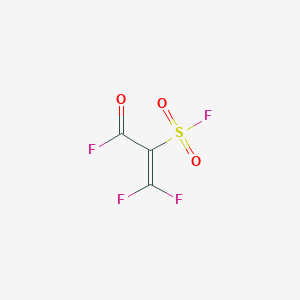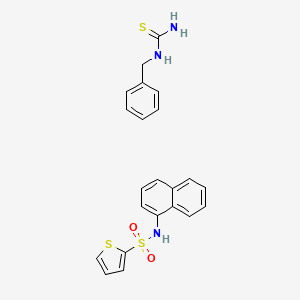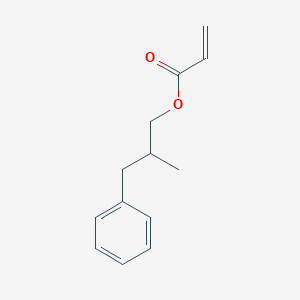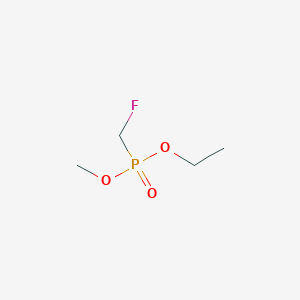
Propane, 2,2-bis(2-bromoethoxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propane, 2,2-bis(2-bromoethoxy)- is an organic compound with the molecular formula C7H14Br2O2. It is a derivative of propane where two bromine atoms are attached to the ethoxy groups on the second carbon atom. This compound is known for its reactivity and is used in various chemical synthesis processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Propane, 2,2-bis(2-bromoethoxy)- is typically synthesized by reacting 2-bromoethanol with isopropyl dibromide. The reaction is carried out under an inert gas atmosphere, such as nitrogen, to prevent unwanted side reactions. The reaction temperature and time can be adjusted according to specific experimental conditions .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Análisis De Reacciones Químicas
Types of Reactions
Propane, 2,2-bis(2-bromoethoxy)- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as hydroxide ions, to form different derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction Reactions: Reduction can lead to the formation of alkanes or other reduced forms of the compound.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide or potassium hydroxide, typically in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for reduction reactions.
Major Products
The major products formed from these reactions include various alcohols, carboxylic acids, and alkanes, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Propane, 2,2-bis(2-bromoethoxy)- is utilized in several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and other proteins.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of propane, 2,2-bis(2-bromoethoxy)- involves its reactivity with various molecular targets. The bromine atoms make it highly reactive, allowing it to participate in substitution and addition reactions. These reactions can modify the structure and function of target molecules, leading to various chemical and biological effects .
Comparación Con Compuestos Similares
Similar Compounds
2,2-bis(bromomethyl)propane-1,3-diol: Similar in structure but with hydroxyl groups instead of ethoxy groups.
2-bromoethanol: A simpler compound with only one bromine atom and one hydroxyl group.
2,2-dimethoxypropane: Similar structure but with methoxy groups instead of bromoethoxy groups
Uniqueness
Propane, 2,2-bis(2-bromoethoxy)- is unique due to its dual bromoethoxy groups, which confer distinct reactivity and make it valuable in specific synthetic applications. Its ability to undergo multiple types of reactions makes it versatile for various research and industrial purposes .
Propiedades
Número CAS |
89796-34-9 |
|---|---|
Fórmula molecular |
C7H14Br2O2 |
Peso molecular |
289.99 g/mol |
Nombre IUPAC |
2,2-bis(2-bromoethoxy)propane |
InChI |
InChI=1S/C7H14Br2O2/c1-7(2,10-5-3-8)11-6-4-9/h3-6H2,1-2H3 |
Clave InChI |
WEVZXXMYIMUWJS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(OCCBr)OCCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyltris[(3-ethyloxetan-3-yl)methoxy]silane](/img/structure/B14385063.png)
![2-Phenyl-1-(2-phenyl-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)ethan-1-one](/img/structure/B14385064.png)
![N-Dodecyl-2-[(quinolin-8-yl)oxy]acetamide](/img/structure/B14385072.png)

![2-[(E)-(3-Phenoxypropyl)diazenyl]propane-2-peroxol](/img/structure/B14385093.png)
![2-[(Prop-2-en-1-yl)sulfanyl]cyclohepta-2,4,6-trien-1-one](/img/structure/B14385100.png)




![{[1-(1-Methoxyhex-2-en-1-yl)-2-methylidenecyclobutyl]oxy}(trimethyl)silane](/img/structure/B14385135.png)

![4-Iodo-6-methoxy-5-[(trimethylsilyl)ethynyl]pyrimidine](/img/structure/B14385142.png)
